molecular formula C21H20FN3O2 B12249625 2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B12249625
M. Wt: 365.4 g/mol
InChI Key: RTWUBGCWDFRCJO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of fluorophenoxy derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.

    Coupling with Piperidine Derivative: The fluorophenoxy intermediate is then coupled with a piperidine derivative, such as 4-(1,8-naphthyridin-2-yl)piperidine, using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Product Formation: The final step involves the formation of the ethanone moiety through a suitable reaction, such as oxidation or acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to convert the ethanone group to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)ethan-1-one: A simpler analog with similar chemical properties.

    1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]ethan-1-one: Another analog with a different substituent on the piperidine ring.

Uniqueness

2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is unique due to the presence of both the fluorophenoxy and naphthyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C21H20FN3O2/c22-17-5-1-2-6-19(17)27-14-20(26)25-12-9-15(10-13-25)18-8-7-16-4-3-11-23-21(16)24-18/h1-8,11,15H,9-10,12-14H2

InChI Key

RTWUBGCWDFRCJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)COC4=CC=CC=C4F

Origin of Product

United States

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